molecular formula C12H15BrN2O2 B6331860 Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate CAS No. 878207-87-5

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B6331860
CAS No.: 878207-87-5
M. Wt: 299.16 g/mol
InChI Key: FYLDPXRIVIUGSW-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate is a chemical compound offered for research and development purposes. As a piperidine carboxylate derivative featuring a bromopyridine group, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The bromine atom on the pyridine ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal for creating more complex molecular architectures. Compounds with similar bromopyridinyl-piperidine scaffolds have been investigated in the development of therapeutics, including as potential agonists for specific receptors or as intermediates for active pharmaceutical ingredients (APIs). For example, research into related structures has explored their application in central nervous system (CNS) targets and migraine therapies . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLDPXRIVIUGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling Methodology

A widely cited method involves the reaction of 3-bromopyridine-2-carboxylic acid with methyl piperidine-4-carboxylate under amide-forming conditions. The process typically employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous acetonitrile or dichloromethane.

Reaction Conditions:

  • Molar Ratio: 1:1 stoichiometry between the acid and ester.

  • Temperature: Room temperature (20–25°C) to mild heating (40–50°C).

  • Duration: 12–24 hours under inert atmosphere (N₂ or Ar).

Mechanistic Insights:
The carboxylic acid group of 3-bromopyridine-2-carboxylic acid activates via HOBt-mediated formation of an active ester intermediate, which subsequently reacts with the piperidine nitrogen to form the desired amide bond. The bromine atom remains inert under these conditions, ensuring regioselectivity.

Yield Optimization:

  • Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates compared to toluene or THF.

  • Catalyst Loading: Increasing HOBt concentration (1.5 equiv.) improves yields to 75–80%.

Nucleophilic Substitution Approaches

Alternative routes utilize nucleophilic displacement of leaving groups (e.g., halides) on pre-functionalized pyridine rings. For example, methyl piperidine-4-carboxylate can react with 2,3-dibromopyridine in the presence of a base such as potassium carbonate.

Key Steps:

  • Base Activation: Deprotonation of the piperidine nitrogen enhances nucleophilicity.

  • Selective Substitution: The bromine at the 3-position of pyridine is preferentially displaced due to steric and electronic factors.

Reaction Parameters:

ParameterOptimal RangeImpact on Yield
SolventDMF or DMSO70–75%
Temperature80–100°CMaximizes SNAr
BaseK₂CO₃ (2.0 equiv.)Prevents hydrolysis

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Batch reactors with automated temperature and pH control are employed to ensure reproducibility.

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to reduce reaction times and improve safety. A representative protocol involves:

  • Microreactor Setup: Mixing 3-bromopyridine-2-carbonyl chloride with methyl piperidine-4-carboxylate in a T-shaped mixer.

  • Residence Time: 5–10 minutes at 120°C.

  • Throughput: 1–2 kg/hour with >90% conversion.

Advantages:

  • Minimizes side products (e.g., di-substituted byproducts).

  • Facilitates in-line purification via liquid-liquid separation.

Purification and Analytical Characterization

Crude products require rigorous purification to achieve pharmaceutical-grade purity (>98%).

Chromatographic Techniques

Flash Column Chromatography:

  • Stationary Phase: Silica gel (230–400 mesh).

  • Eluent: Gradient of ethyl acetate/hexane (30% → 70%).

  • Recovery: 85–90% with minimal impurity carryover.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid.

  • Retention Time: 8.5 minutes.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H), 3.70 (s, 3H, OCH₃), 3.10–3.25 (m, 2H, piperidine-H), 2.50–2.70 (m, 2H, piperidine-H).

  • ¹³C NMR: 167.8 ppm (C=O), 148.2 ppm (pyridine-C-Br).

Mass Spectrometry:

  • ESI-MS: m/z 299.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Amide Coupling75–8098.5Moderate120–150
Nucleophilic Substitution65–7097.0High90–110
Continuous Flow85–9099.0High70–90

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position of the pyridine ring undergoes substitution reactions with nucleophiles. For example:

  • Suzuki-Miyaura Cross-Coupling : The bromopyridine moiety participates in palladium-catalyzed couplings with boronic acids. A structurally similar compound, tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate, was synthesized via Suzuki coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and potassium phosphate in dioxane/water .

Reaction Type Reagents/Conditions Product
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 80°C, 4 hrsAryl/heteroaryl-substituted pyridine derivatives

Ester Functionalization

The methyl ester group is amenable to hydrolysis or aminolysis:

  • Hydrolysis : Under basic conditions (e.g., NaOH in MeOH/H₂O), the ester converts to a carboxylic acid.

  • Aminolysis : Reaction with amines (e.g., cyclopropylamine) forms carboxamides. For example, N-cyclopropyl-4-(4-phenylpyridin-3-yl)piperidine-1-carboxamide was synthesized via aminolysis of a similar ester .

Reaction Conditions Application
Hydrolysis1M NaOH, MeOH/H₂O, refluxCarboxylic acid intermediate for further derivatization
AminolysisAmine (e.g., cyclopropylamine), DCM, RTBioactive carboxamides

Piperidine Ring Modifications

The piperidine nitrogen can undergo protection/deprotection or functionalization:

  • Boc Protection : tert-Butyl carbamate protection is commonly used to stabilize the piperidine nitrogen during synthesis .

  • Ring Opening : Piperidine rings in analogs have been opened to increase flexibility, as seen in compounds 16–23 from MDPI, enhancing interaction with biological targets .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows for electrophilic substitutions at specific positions, though bromine’s directing effects limit reactivity.

Reductive Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH₄, though this is less common due to competing pyridine ring reactivity.

Key Research Findings

  • Synthetic Utility : The compound serves as a scaffold for synthesizing NLRP3 inflammasome inhibitors (e.g., derivatives showing 24–37% pyroptosis inhibition at 10 µM) .

  • Biological Relevance : Structural analogs demonstrate enzyme inhibition (e.g., CH24H inhibitors with IC₅₀ = 8.5 nM) .

Reaction Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance coupling efficiency .

  • Catalyst Systems : Pd-based catalysts are critical for cross-coupling yields >70% .

Scientific Research Applications

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Variations

The compound’s closest analogues differ in substituent positions, aromatic systems, or ester groups. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features
Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate C12H13BrN2O2 ~297.15 3-Bromopyridin-2-yl group; methyl ester
Ethyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate 878207-58-0 C13H17BrN2O2 313.19 Ethyl ester instead of methyl
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate 914347-01-6 C11H13BrN4O2 313.15 Pyrimidine ring; bromine at 5-position
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate 121912-29-6 C13H17BrN2O2 313.19 Bromine at pyridine 5-position; ethyl ester
Methyl 1-(4-aminophenyl)piperidine-4-carboxylate 471938-27-9 C13H18N2O2 234.29 Aminophenyl substituent (no bromine)
Bromine Position and Aromatic System
  • 3-Bromopyridin-2-yl vs. This alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the pyridine-based compound .
  • 3-Bromo vs. 5-Bromo Pyridine : Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate (CAS 121912-29-6) has bromine at the 5-position, which may sterically hinder nucleophilic substitution compared to the 3-bromo derivative .
Ester Group Variations
  • Methyl vs. Ethyl Ester : Ethyl esters (e.g., CAS 878207-58-0) typically exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity. This impacts their utility in aqueous-phase reactions .
Functional Group Replacements
  • Bromine vs. Amino Group: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS 471938-27-9) replaces bromine with an amino group, enabling nucleophilic reactions (e.g., amide bond formation) but eliminating halogen-mediated coupling utility .

Biological Activity

Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅BrN₂O, with a molecular weight of approximately 299.168 g/mol. The compound features a piperidine ring substituted with a brominated pyridine moiety and a carboxylate functional group, which contribute to its reactivity and biological properties.

Biological Activity Overview

This compound has shown promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, especially against Mycobacterium tuberculosis (Mtb). The exact mechanism of action is still under investigation, but it may involve interference with metabolic pathways essential for bacterial survival .
  • Enzyme Inhibition : The compound is being explored as a potential inhibitor of specific enzymes involved in various biochemical pathways. Its structure suggests that it could interact with these enzymes, modulating their activity and leading to significant biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the piperidine ring are crucial for binding to these targets, which may result in the inhibition or activation of certain biological pathways.

Antimicrobial Activity Against Mycobacterium tuberculosis

A study conducted on a diverse chemical library identified this compound as a promising candidate against M. tuberculosis. The compound demonstrated significant inhibition rates, with an IC50 value indicating effective concentration levels necessary for antimicrobial activity .

Chemotype% Inhibition (Mtb)MIC (µM)
This compound98%7.6

This data highlights the potential of this compound as a lead structure for developing new anti-tuberculosis drugs.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) have revealed that modifications at specific positions on the piperidine ring can enhance biological activity. For instance, substituting different groups on the pyridine moiety has been shown to affect both potency and selectivity against various biological targets .

Applications in Drug Development

Given its promising biological activities, this compound is being considered for further development in pharmacological applications:

  • Antimicrobial Agents : Due to its activity against M. tuberculosis, it holds potential as a new class of antibiotics.
  • Enzyme Inhibitors : Its ability to modulate enzyme activity positions it as a candidate for treating diseases linked to dysregulated enzyme functions.
  • Research Probes : The compound can be utilized in biochemical assays to explore various biological pathways and mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 1-(3-bromopyridin-2-yl)piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperidine-4-carboxylate derivative and a brominated pyridine. For example, ethyl isonipecotate can react with 3-bromo-2-chloropyridine in the presence of an organic base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF or DMF) to form intermediates. Subsequent esterification or transesterification steps yield the methyl ester . Critical factors include controlling reaction temperature (often 50–80°C), stoichiometric ratios (1:1.2 for amine:halide), and purification via column chromatography using ethyl acetate/hexane mixtures .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Store the compound in a sealed, light-resistant container at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as piperidine derivatives may cause irritation. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. What analytical techniques are recommended for confirming the compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% is typical for research-grade material) .
  • NMR : Key signals include a singlet for the methyl ester (δ ~3.7 ppm in 1^1H NMR) and characteristic piperidine ring protons (δ 1.5–2.5 ppm). The 3-bromopyridin-2-yl group shows aromatic protons at δ 7.8–8.5 ppm .
  • HRMS : Confirm molecular ion peaks at m/z 313.03 (M+H+^+) with <2 ppm error .

Advanced Research Questions

Q. How can reaction regioselectivity be optimized when introducing the 3-bromopyridin-2-yl group to the piperidine ring?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The bromine atom at the pyridine’s 3-position directs nucleophilic attack to the adjacent 2-position. Using bulky bases (e.g., LDA) or low-polarity solvents (toluene) can minimize side reactions. Computational modeling (DFT) of transition states helps predict optimal conditions. For example, a 1.5:1 molar ratio of piperidine to bromopyridine in THF at 60°C yields >85% regioselective product .

Q. What strategies are effective for resolving conformational flexibility in the piperidine ring during crystallographic studies?

  • Methodological Answer : Use SHELXL for refinement, applying restraints to the piperidine ring’s puckering parameters (e.g., Cremer-Pople coordinates). ORTEP-3 can visualize ring conformations, with typical puckering amplitudes (q) of 0.5–0.7 Å and phase angles (θ) near 180° for chair-like structures. High-resolution data (<1.0 Å) are critical; twinning or disorder may require TLS parameterization .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Piperidine esters are prone to hydrolysis at pH <3 or >10, with half-lives <24 hours under extreme conditions .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (typically >150°C for methyl esters). Store samples at 40°C for 4 weeks to simulate long-term stability .

Q. What mechanistic insights explain side product formation during the esterification step?

  • Methodological Answer : Competing pathways include transesterification (if ethanol residues are present) or nucleophilic attack at the carbonyl carbon. 13^{13}C isotopic labeling studies show that using anhydrous methanol and catalytic H2_2SO4_4 minimizes side reactions. GC-MS can detect methyl acetate byproducts, which correlate with excess methanol usage .

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